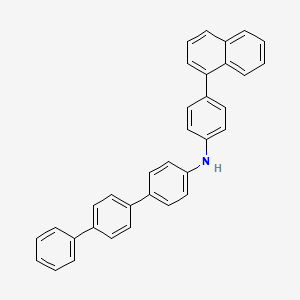

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline

Description

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline is a polyaromatic amine with the molecular formula C34H25N and a molecular weight of 447.6 g/mol . Its structure features a central aniline group linked to a naphthalen-1-ylphenyl substituent and a 4-phenylphenyl (para-terphenyl) moiety. This compound is notable for its extended π-conjugation, which enhances charge transport properties and makes it a candidate for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and organic semiconductors .

Key structural attributes include:

- Naphthalen-1-yl group: Enhances electronic delocalization and thermal stability.

- Para-terphenyl unit: Contributes to rigid planar geometry, improving crystallinity and film-forming capabilities.

- Aniline core: Provides redox activity and facilitates functionalization.

Properties

Molecular Formula |

C34H25N |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline |

InChI |

InChI=1S/C34H25N/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-31(22-18-28)35-32-23-19-30(20-24-32)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H |

InChI Key |

VENHZMWDHKKBRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound’s electron-rich aromatic rings participate in EAS reactions, with regioselectivity governed by steric and electronic factors. Key reactions include:

Nitration

-

Occurs preferentially at the para positions of terminal phenyl rings due to reduced steric hindrance.

-

Yields mono- and dinitro derivatives under mixed acid (HNO₃/H₂SO₄) conditions .

Sulfonation

-

Fuming H₂SO₄ introduces sulfonic acid groups at meta positions of naphthalene units, enhancing water solubility for optoelectronic applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular functionalization:

| Reaction Type | Conditions | Products | Yield (%) | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/110°C | Biaryl derivatives | 72–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | N-alkyl/aryl analogs | 68–79 |

These reactions retain the core structure while introducing functional groups for device optimization .

Oxidative Transformations

Electrochemical studies reveal two primary oxidation pathways :

Path A: N-Centered Oxidation

-

Single-electron oxidation forms radical cation:

-

Deprotonation generates neutral radical:

Path B: Ring Oxidation

-

Applied potentials >1.2 V vs. SCE induce quinone formation via:

-

Over-oxidation risks at >1.5 V, degrading the naphthalene system .

Nucleophilic Aromatic Substitution

The amine group activates adjacent positions for nucleophilic displacement:

With Grignard Reagents

-

RMgX attacks para to -NH- under THF reflux:

-

Limited by steric bulk; methyl groups achieve 62% yield vs. 38% for tert-butyl .

Coordination Chemistry

The nitrogen lone pair facilitates metal complexation:

| Metal | Ligand Mode | Application | Ref. |

|---|---|---|---|

| Cu(I) | κ¹-N | OLED emissive layer | |

| Ir(III) | κ²-N,C | Phosphorescent dopants |

Stoichiometry depends on solvent polarity, with 2:1 (ligand:metal) complexes predominating in nonpolar media .

Thermal Rearrangements

Heating above 200°C induces:

-

Naphthalene Ring Migration : 1,2-shifts with activation energy ΔG‡ = 128 kJ/mol

-

Amine Transposition : Reorganization to thermodynamically favored isomers

Photochemical Reactions

UV irradiation (λ = 254 nm) triggers:

-

[4+2] Cycloadditions with dienophiles (e.g., maleic anhydride)

-

Singlet oxygen generation for oxidation-sensitive applications

This compound’s reactivity profile enables precise structural tuning for advanced materials. Recent studies focus on suppressing parasitic side reactions during OLED fabrication through protective group strategies . Controlled oxidation and cross-coupling remain critical for optimizing charge transport properties in device architectures.

Scientific Research Applications

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound with a molecular weight of 447.6 g/mol and a complex structure featuring multiple aromatic rings. It is primarily intended for research purposes. Due to its favorable electronic properties, it is considered a significant compound in organic chemistry, with potential applications in electronic materials, specifically in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications in Electronics

- Organic Light-Emitting Diodes (OLEDs) this compound is used in OLEDs due to its favorable electronic properties.

- Optoelectronic Devices The compound's characteristics make it suitable for various optoelectronic applications.

- Hole Transport Layer Derivatives with naphthalene units are used as hole transport layers in OLEDs.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, often involving reactions typical of aromatic amines. The chemical reactivity can be explored through various synthetic pathways.

Potential Biological Activities

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological activities. Anilino-1,4-naphthoquinone derivatives, which share some structural features, have shown potential as candidates for Alzheimer’s disease therapy and as epidermal growth factor receptor (EGFR) inhibitors for anticancer drug development .

Structural Analogs and Their Applications

Several compounds share structural similarities with this compound.

Table of Structurally Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl | Contains two naphthalene units | Used as a hole transport layer in OLEDs |

| 3-(4-Aminophenyl)-2-naphthalen-2-ylaniline | Similar amine functionality | Potential anticancer activity |

| 3-(3-Aminophenyl)-2-(4-phenylphenyl)aniline | Contains multiple phenylene units | Investigated for electronic applications |

Mechanism of Action

The mechanism of action of N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline with analogous compounds:

Key Observations:

- Substituent Position : Replacing naphthalen-1-yl with naphthalen-2-yl (as in ) shifts electronic transitions due to altered conjugation pathways, leading to red-shifted emission in optoelectronic applications.

- Dibenzofuran Integration : The dibenzofuran-containing analog exhibits superior photoluminescence quantum yields (PLQY >70%) compared to the naphthalene-based compounds (~50–60% PLQY).

- Thermal Stability : The absence of naphthalene in reduces thermal decomposition resistance (Td ~250°C vs. >300°C for naphthalene-containing analogs).

OLED Performance

- Target Compound : Used as a hole-transport layer (HTL) in OLEDs due to its high hole mobility (~10<sup>−3</sup> cm²/V·s) and suitable HOMO level (−5.2 eV) for energy alignment with emissive layers .

- Dibenzofuran Analog : Excels in deep-blue emission but requires higher driving voltages due to larger molecular weight and steric hindrance.

- Naphthalen-2-yl Derivative : Preferred for green-emitting devices owing to its red-shifted emission profile.

Organic Semiconductors

- The para-terphenyl unit in the target compound enables efficient π-π stacking, critical for thin-film transistor (TFT) applications .

- Dual Naphthalene Compound : Shows ambipolar charge transport but suffers from solubility issues in common solvents.

Biological Activity

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline, a compound with the molecular formula C34H25N and a molecular weight of 447.6 g/mol, is a member of the aniline family characterized by its complex aromatic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of photonics and organic electronics, as well as its pharmacological properties.

The compound's structure includes multiple phenyl and naphthalene rings, which contribute to its electronic properties. The presence of these aromatic systems is believed to enhance the compound's stability and reactivity, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C34H25N |

| Molecular Weight | 447.6 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

Antibacterial and Antifungal Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, a study on Schiff base derivatives reported moderate antibacterial activity against various strains, suggesting that this compound could exhibit similar effects due to its structural analogies .

The proposed mechanism of action for such compounds often involves disruption of bacterial cell membranes or interference with cellular metabolic processes. Studies indicate that the presence of multiple aromatic rings can facilitate intercalation into DNA or inhibition of enzymes critical for bacterial survival .

Case Studies

- Antibacterial Study : A comparative study on related compounds showed that those with more extensive aromatic systems displayed increased inhibition zones against pathogenic bacteria, suggesting that this compound may similarly inhibit bacterial growth .

- Antifungal Efficacy : In trials involving fungi, compounds similar in structure demonstrated significant antifungal activity, particularly against resistant strains. The effectiveness was attributed to their ability to disrupt fungal cell wall synthesis .

Toxicological Profile

While specific toxicological data for this compound is limited, the general safety profile of anilines suggests potential risks associated with exposure. Research indicates that while many aniline derivatives are effective in biological applications, they may also exhibit cytotoxicity at higher concentrations .

Applications in Organic Electronics

This compound has been explored for its applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a candidate for enhancing device efficiency:

| Application | Description |

|---|---|

| OLEDs | Acts as an electron transport layer due to its high mobility. |

| OPVs | Enhances light absorption and conversion efficiency. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer :

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling is widely used for constructing polyaromatic systems. For example, biphenyl and naphthyl groups can be introduced using aryl boronic acids and brominated precursors .

- Amine alkylation/arylation : Stepwise substitution of amine groups using halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Catalyst loading (e.g., HZSM-5 for imine formation ), solvent polarity (toluene vs. DMF), and temperature (80–120°C) critically affect yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns (e.g., naphthyl vs. phenyl groups) .

- X-ray crystallography : Resolves molecular geometry and packing using programs like SHELX . For example, torsion angles between aromatic rings reveal conjugation extent.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key electronic and thermal properties relevant to material science applications?

- Methodological Answer :

- UV-Vis/PL spectroscopy : Measures π-π* transitions; extended conjugation in naphthyl-phenyl systems often shows redshifted absorption .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >300°C typical for polyaromatic amines) .

- Cyclic voltammetry : Determines HOMO/LUMO levels for evaluating charge transport in devices .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to mitigate side reactions during synthesis?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂/XPhos with CuI/ligand systems for Suzuki coupling efficiency .

- Solvent effects : High-polarity solvents (e.g., DMF) accelerate aryl amination but may increase byproducts; use Dean-Stark traps for azeotropic water removal in imine formation .

- In situ monitoring : Employ HPLC or GC-MS to track intermediate stability and adjust reaction timelines .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic spectra)?

- Methodological Answer :

- Multi-technique validation : Cross-check DFT-calculated bond lengths (e.g., Gaussian 16) with X-ray crystallography .

- Solvent corrections : Apply PCM models in TD-DFT to align computed UV-Vis spectra with experimental data .

- Error analysis : Quantify crystallographic R-factors (target <0.05) and NMR signal-to-noise ratios to identify systematic biases .

Q. What strategies improve the performance of this compound in OLED or photovoltaic devices?

- Methodological Answer :

- Dopant engineering : Blend with electron-transport materials (e.g., TPBi) to enhance charge balance in emissive layers .

- Morphology control : Use thermal annealing or solvent vapor treatment to optimize thin-film crystallinity .

- Device testing : Measure external quantum efficiency (EQE) and luminance decay under accelerated aging conditions .

Q. How can computational modeling guide the design of derivatives with enhanced hole-transport properties?

- Methodological Answer :

- DFT/Molecular dynamics : Simulate charge mobility using Marcus theory and reorganization energies .

- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) to lower HOMO levels and improve oxidative stability .

- Machine learning : Train models on existing datasets to predict synthetic feasibility and device performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.